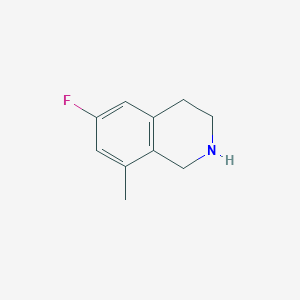

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASABANRQIBDQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler condensation is one of the most direct methods for synthesizing tetrahydroisoquinoline derivatives. This approach involves the reaction of a phenylethylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline framework. For 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline:

- Precursor Compounds :

- 6-fluoro-phenylethylamine

- Formaldehyde or other aldehydes

- Reaction Conditions :

- Acid catalyst (e.g., HCl or AcOH)

- Temperature control to avoid side reactions

- Advantages :

Oxidative Ring Opening and Reductive Amination

This method involves the oxidative cleavage of indene derivatives followed by reductive amination to introduce the tetrahydroisoquinoline structure.

- Steps :

- Oxidative ring opening using sodium periodate ($$NaIO4$$) in a mixed solvent system (THF-water).

- Formation of diformyl intermediates.

- Reductive cyclization with fluorinated amines using sodium cyanoborohydride ($$NaCNBH3$$) and acetic acid.

- Reaction Conditions :

- Ambient temperature (20°C)

- Solvent: Ethanol (EtOH)

- Yield : Approximately 31% after purification via column chromatography.

Direct Fluorination

Direct fluorination methods involve introducing fluorine into pre-existing tetrahydroisoquinoline frameworks using fluorinating agents such as $$N$$-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Steps :

- Reaction with fluorinating agents under controlled conditions.

- Monitoring by analytical techniques like NMR spectroscopy.

- Challenges :

Reaction Optimization Parameters

Analytical Techniques

To ensure accuracy in synthesis and purity:

- NMR Spectroscopy :

- $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm structural integrity.

- Mass Spectrometry (MS) :

- Provides molecular weight verification.

- High-performance Liquid Chromatography (HPLC) :

- Monitors reaction progress and isolates impurities.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it into fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12FN

- Molecular Weight : 165.21 g/mol

- Structural Features : The compound features a fluorine atom at the 6th position and a methyl group at the 8th position on the tetrahydroisoquinoline ring, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

6F8MTHIQ is recognized for its potential therapeutic applications due to its structural similarity to various bioactive compounds. It serves as a precursor for the synthesis of more complex molecules with potential pharmacological properties.

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which is crucial in drug development for conditions such as cancer and neurodegenerative diseases .

- Receptor Binding Studies : The fluorine substitution enhances binding affinity to specific receptors, making it a candidate for studies in neuropharmacology.

Organic Synthesis

The compound is utilized as a building block in organic synthesis:

- Synthesis of Isoquinoline Derivatives : It can be transformed into various isoquinoline derivatives through oxidation and substitution reactions. These derivatives are often explored for their biological activities .

- Functional Group Modifications : The presence of the fluorine atom allows for selective functionalization at different positions on the ring, making it valuable for creating diverse chemical entities .

Industrial Applications

In industrial settings, 6F8MTHIQ is used in the production of specialty chemicals:

- Pharmaceutical Manufacturing : Its derivatives are employed in the synthesis of pharmaceuticals aimed at treating various diseases due to their biological activity .

- Material Science : The compound’s unique properties make it suitable for developing new materials with specific functionalities .

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of 6F8MTHIQ in models of neurodegeneration. The results indicated that this compound could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating neurodegenerative disorders .

Case Study 2: Anticancer Activity

In another investigation, derivatives synthesized from 6F8MTHIQ exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, demonstrating the compound's utility in cancer research .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, while the tetrahydroisoquinoline core interacts with enzymes and proteins. These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of THIQs are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6-F-8-Me-THIQ with structurally related compounds:

Key Observations :

- Substituent Position : Fluorine at position 6 (as in 6-F-8-Me-THIQ) vs. 8 (as in 8-fluoro-2-methyl-THIQ) alters electronic distribution and steric interactions. For example, 8-fluoro derivatives are more commonly reported as intermediates for CNS-active compounds .

- Methyl vs. Bulkier Groups : The methyl group at position 8 in 6-F-8-Me-THIQ contrasts with the α-naphthyl group in CKD712, which confers significant steric bulk and enhances binding to dermal fibroblast receptors .

- Fluorine vs.

Pharmacological and Toxicological Profiles

- CNS Activity : 8-Fluoro-2-methyl-THIQ (32) and related analogs are explored as CNS drug candidates due to their BBB permeability . In contrast, 1-Me-TIQ exhibits neurotoxic effects linked to Parkinson’s disease via dopamine neuron degeneration .

- Metabolism: Fluorine at position 6 in 6-F-8-Me-THIQ may reduce cytochrome P450-mediated metabolism compared to non-fluorinated THIQs, as seen with 6-(trifluoromethyl)-THIQ .

Physicochemical Properties

- Lipophilicity : The logP of 6-F-8-Me-THIQ is expected to be higher than 6-methoxy-THIQ (logP ~1.5) due to the methyl group but lower than CKD712 (logP ~3.2) .

- Solubility : Fluorine’s electronegativity may improve aqueous solubility compared to 6-(methylsulfonyl)-THIQ, which has a density of 1.213 g/cm³ .

Biological Activity

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline (6F8MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12FN

- Molecular Weight : 165.21 g/mol

The structural features of 6F8MTHIQ, particularly the presence of a fluorine atom at the 6th position and a methyl group at the 8th position, enhance its biological activity compared to other THIQ derivatives.

Target Interactions

6F8MTHIQ interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:

- Binding Affinity : The fluorine atom increases binding affinity to specific receptors.

- Enzyme Interaction : It modulates enzyme activity through inhibition or activation.

- Gene Expression : Changes in gene expression patterns have been observed in response to treatment with this compound.

Anticancer Properties

Research has demonstrated that 6F8MTHIQ exhibits significant anticancer potential:

- Cell Proliferation Inhibition : In vitro assays indicate that it can suppress cell proliferation in various cancer cell lines. The IC50 values suggest its potency is comparable to standard chemotherapeutic agents.

- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest through modulation of specific signaling pathways associated with cancer progression .

Neuroprotective Effects

Studies have also highlighted the neuroprotective properties of 6F8MTHIQ:

- Neuroprotection Against Toxicity : It has shown protective effects against neurotoxic agents like rotenone in animal models, indicating a potential role in treating neurodegenerative diseases .

- Pain Modulation : In models of diabetic neuropathic pain, 6F8MTHIQ demonstrated significant antihyperalgesic activity, suggesting its utility in pain management .

Comparative Studies

A comparative analysis with similar compounds highlights the unique biological profile of 6F8MTHIQ:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Moderate Anticancer | Similar but less potent than other derivatives |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Structure | Low Antimicrobial | Lacks methyl group; reduced activity |

| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Low Neuroprotective | No fluorine; less stable |

Study on Diabetic Neuropathic Pain

In a study involving STZ-induced diabetic mice, treatment with 6F8MTHIQ resulted in a significant reduction in hyperalgesia compared to control groups. The compound's administration led to a statistically significant increase in pain threshold measurements (p < 0.05), indicating its efficacy in managing neuropathic pain .

Antiproliferative Activity

Another study evaluated the antiproliferative effects of various THIQ derivatives against breast cancer cell lines. Results showed that 6F8MTHIQ had IC50 values significantly lower than those of conventional treatments like Tamoxifen, highlighting its potential as an alternative therapeutic agent .

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline, and how do substituent positions influence reaction outcomes?

Methodological Answer:

Synthesis typically involves cyclization or substitution reactions. For analogs like 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2), fluorination at the 6th position can be achieved via electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor™, where the methyl group at position 2 directs regioselectivity . For tetrahydroisoquinolines, Pictet–Spengler reactions or Bischler–Napieralski cyclization are common, with fluorine and methyl groups influencing steric and electronic effects. For example, methanol or THF solvents and secondary amines are used in amide formation (e.g., Scheme 2 in ). Substituent positions critically affect reactivity: fluorine’s electron-withdrawing nature may slow cyclization, while methyl groups enhance steric hindrance, necessitating optimized temperatures (e.g., 60–75°C) .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated tetrahydroisoquinoline derivatives across different studies?

Methodological Answer:

Contradictions often arise from structural variations (e.g., tetrahydroquinoline vs. tetrahydroisoquinoline backbones) or impurities. Key steps include:

- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine at position 6 vs. 8) and assess activity. For example, 6-fluoro analogs in tetrahydroquinolines show enhanced antimicrobial activity compared to non-fluorinated derivatives , but tetrahydroisoquinolines may differ due to ring topology .

- Purity Verification : Use HPLC and mass spectrometry to detect trace neurotoxic byproducts (e.g., MPTP-like impurities, as in ).

- Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines or animal models). For neuroactivity, compare blood-brain barrier penetration using analogs like 2-methyl-6,7-dihydroxy-THIQ ( ) .

Basic: Which analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm substituent positions (e.g., fluorine at C6 and methyl at C8). Coupling patterns in aromatic regions differentiate tetrahydroisoquinoline from tetrahydroquinoline .

- X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated for 6-Amino-2-methyl-8-phenyl-THIQ derivatives ().

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (165.21 g/mol for CHFN) and detects impurities .

- HPLC-PDA : Ensures >95% purity, critical for biological studies .

Advanced: What experimental designs are optimal for studying the neuropharmacological potential of this compound while mitigating neurotoxicity risks?

Methodological Answer:

- In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess dopamine receptor modulation or mitochondrial toxicity. Pre-screen for MPTP-like effects ( ) via ATP/ROS assays .

- In Vivo Neurobehavioral Testing : Employ rodent models with locomotor activity and rotarod tests. Dose escalation studies (e.g., 1–50 mg/kg) identify toxicity thresholds.

- Metabolite Profiling : LC-MS/MS detects neurotoxic metabolites (e.g., 1-methyl-4-phenylpyridinium, MPP) to rule out MPTP-like pathways .

- Comparative Pharmacokinetics : Measure brain-plasma ratios using analogs like 1-benzyl-THIQ ( ) to evaluate blood-brain barrier penetration .

Basic: How does the fluorine substituent in 6-Fluoro-8-methyl-THIQ influence its electronic and steric properties compared to non-fluorinated analogs?

Methodological Answer:

Fluorine’s electronegativity increases electron withdrawal, polarizing the aromatic ring and altering reactivity in EAS or nucleophilic substitutions. This enhances binding to electron-rich biological targets (e.g., enzymes). Sterically, fluorine (van der Waals radius: 1.47 Å) is smaller than methyl, reducing hindrance at position 6. Comparatively, 8-methyl introduces steric bulk, potentially shielding the nitrogen lone pair and affecting basicity. Computational methods (DFT) quantify these effects: electrostatic potential maps show increased positive charge at C6, directing electrophiles to adjacent positions .

Advanced: What strategies can address low yields in the synthesis of 6-Fluoro-8-methyl-THIQ derivatives due to competing side reactions?

Methodological Answer:

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization while suppressing polymerization (common in THIQ syntheses) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating), minimizing decomposition .

- Protecting Groups : Temporarily protect the amine (e.g., Boc) to prevent unwanted nucleophilic attacks during fluorination .

- DoE (Design of Experiments) : Systematically vary solvent polarity (THF vs. DMF), temperature, and reagent ratios to identify optimal conditions .

Basic: What are the key challenges in isolating 6-Fluoro-8-methyl-THIQ from reaction mixtures, and how can they be mitigated?

Methodological Answer:

Challenges include:

- Co-elution of Byproducts : Use orthogonal chromatography (e.g., silica gel followed by reverse-phase HPLC) .

- Volatility : THIQ derivatives may degrade during rotary evaporation. Employ low-temperature (≤40°C) evaporation under reduced pressure.

- Hydroscopicity : Store purified compounds under inert gas (N) with desiccants .

Advanced: How can researchers leverage computational chemistry to predict the biological activity of novel 6-Fluoro-8-methyl-THIQ analogs?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., dopamine receptors) using AutoDock Vina. Compare binding poses with known actives like CKD712 () .

- QSAR Modeling : Train models on existing data (e.g., IC values for antimicrobial activity) using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs with durable interactions .

Basic: What safety protocols are essential when handling 6-Fluoro-8-methyl-THIQ in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps; fluorine-containing compounds may release HF under acidic conditions .

- Waste Disposal : Quench reaction mixtures with aqueous NaHCO before disposal to neutralize acidic byproducts .

Advanced: How do structural modifications at the 8-methyl position impact the pharmacokinetic profile of 6-Fluoro-THIQ derivatives?

Methodological Answer:

- Metabolic Stability : Bulky 8-methyl groups reduce CYP450-mediated oxidation, prolonging half-life (e.g., compare with 1-isobutyl-THIQ in ) .

- Solubility : Methyl substitution decreases aqueous solubility; introduce polar groups (e.g., hydroxyl) at C7 to enhance bioavailability .

- Tissue Distribution : Radiolabeling (e.g., F) studies in rodents quantify brain uptake, guided by analogs like 2-methyl-6,7-dihydroxy-THIQ ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.